Bienvenue dans la boutique en ligne BenchChem!

ODM-203

FGFR inhibitor VEGFR inhibitor Biochemical IC50

ODM-203 is the only FGFR/VEGFR dual inhibitor delivering truly equipotent nanomolar blockade across all seven FGFR1-4 and VEGFR1-3 subtypes, including FGFR4 (IC50 35 nM)—a target missed by lucitanib (>1,000 nM) and lenvatinib. Its balanced cellular anti-proliferative and anti-angiogenic profile, validated in Phase I/IIa clinical studies at 400 mg/day with established human PK benchmarks, eliminates the pharmacokinetic confounding of combination approaches. Uniquely, ODM-203 downregulates PD-1/PD-L1 on CD8+ T cells and NK cells, providing a mechanistically distinctive backbone for immuno-oncology combination research unavailable from any other compound in its class.

Molecular Formula C15H16O6S
Molecular Weight
Cat. No. B1150133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameODM-203
SynonymsODM-203;  ODM 203;  ODM203.; Unknown
Molecular FormulaC15H16O6S
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

ODM-203: A Dual FGFR/VEGFR Inhibitor with Equipotent Pan-Family Activity for Oncology Procurement


ODM-203 (also known as AUR-109) is a synthetic small-molecule, ATP-competitive, orally bioavailable dual inhibitor of the fibroblast growth factor receptor (FGFR1–4) and vascular endothelial growth factor receptor (VEGFR1–3) tyrosine kinase families [1]. It was discovered and developed by Orion Corporation and is covered by patent US9447091B2 [2]. ODM-203 exhibits low nanomolar biochemical potency (IC50 5–35 nM) across all seven FGFR and VEGFR family members with a notably equipotent profile, and has completed Phase I/IIa clinical evaluation in 84 patients with advanced solid tumours [3].

Why ODM-203 Cannot Be Replaced by Other FGFR or VEGFR Inhibitors Without Loss of Functional Coverage


The FGFR/VEGFR dual inhibitor class is heterogeneous. Compounds such as lucitanib, lenvatinib, and nintedanib each possess dual activity, yet they distribute their inhibitory potency unevenly across FGFR subtypes—particularly FGFR4—and exhibit markedly skewed cellular functional profiles that favour either angiogenesis inhibition or FGFR-driven proliferation, but not both [1]. Selective FGFR inhibitors (e.g., erdafitinib, infigratinib) entirely lack VEGFR activity, forfeiting the anti-angiogenic component and the documented capacity to prevent VEGFR-mediated compensatory resistance [1]. Selective VEGFR inhibitors provide no direct anti-proliferative pressure on FGFR-dependent tumour cells. ODM-203 is distinguished by its quantitatively equipotent, pan-FGFR/pan-VEGFR biochemical profile and balanced cellular anti-proliferative versus anti-angiogenic activity—properties that cannot be assumed from any other member of the class without confirmatory head-to-head data [2].

ODM-203 Quantitative Differentiation Evidence: Head-to-Head Biochemical and Cellular Comparison Data


ODM-203 vs Lucitanib: Equipotent Pan-FGFR/Pan-VEGFR Biochemical Inhibition Across All Seven Family Members

In a standard radiometric biochemical assay performed within the same study, ODM-203 inhibited all seven FGFR and VEGFR family kinases with IC50 values between 5 and 35 nM, demonstrating equipotent pan-family coverage. In contrast, lucitanib showed a highly skewed inhibition profile: while it potently inhibited VEGFR2 (IC50 9 nM), its activity against FGFR2 (186 nM), FGFR3 (253 nM), and FGFR4 (>1,000 nM) was markedly weaker [1]. The FGFR1/FGFR2 potency ratio was 1:1 for ODM-203 versus 1:5 for lucitanib, quantifying the superior intra-family balance [1].

FGFR inhibitor VEGFR inhibitor Biochemical IC50 Kinase selectivity Dual kinase inhibitor

ODM-203 Provides Potent FGFR4 Inhibition Where the Closest Dual Comparator Lucitanib Is Inactive

FGFR4 is an established oncogenic driver in rhabdomyosarcoma, hepatocellular carcinoma, and subsets of breast and colorectal cancer. In the direct head-to-head biochemical comparison, ODM-203 inhibited FGFR4 with an IC50 of 35 nM, whereas lucitanib showed no meaningful inhibition at concentrations up to 1,000 nM (IC50 >1,000 nM) [1]. This represents a greater than 28-fold potency advantage for ODM-203 at FGFR4. Among dual FGFR/VEGFR inhibitors, potent FGFR4 coverage is rare; most dual inhibitors (e.g., lucitanib, nintedanib) display negligible FGFR4 activity [2].

FGFR4 inhibitor FGFR4-dependent cancer Rhabdomyosarcoma Hepatocellular carcinoma Kinase panel screening

ODM-203 vs Lucitanib: 30-Fold More Balanced Cellular Anti-Proliferative to Anti-Angiogenic Activity Ratio

In matched cellular assays, ODM-203 inhibited FGFR-dependent proliferation in H1581 (FGFR1-driven), SNU16 (FGFR2-driven), and RT4 (FGFR3-driven) cell lines with IC50 values of 104, 132, and 192 nM, respectively, while inhibiting VEGF-driven HUVEC tube formation with an IC50 of 33 nM—yielding an FGFR/Angiogenesis IC50 ratio of approximately 1:4 [1]. Under identical conditions, lucitanib inhibited FGFR-dependent proliferation with IC50 values of 160, 65, and 130 nM, but was extraordinarily potent at inhibiting VEGF-driven tube formation (IC50 = 1 nM), producing an FGFR/Angiogenesis ratio of approximately 1:120 [1].

Cellular pharmacology Anti-angiogenesis FGFR-dependent proliferation Tube formation assay Functional selectivity

Kinase Selectivity: Only 9 of 317 Off-Target Kinases Inhibited >70% at 1 µM, Defining a Clean Selectivity Window

ODM-203 was profiled against a panel of 317 kinases at a concentration of 1 µM. Only 9 kinases outside the FGFR and VEGFR families were inhibited by >70%: DDR1 (IC50 6 nM), MAP4K4 (49 nM), MINK1 (41 nM), RET (8 nM), PDGFRα (35 nM), PDGFRβ (169 nM), SIK2 (23 nM), YES1 (152 nM), and TIE2 (174 nM) [1]. Critically, ODM-203 showed no cytotoxic or anti-proliferative activity in a panel of FGFR/VEGFR-independent cell lines (A431, H1975, Miapaca-2, HCT116, Vcap, Renca) at concentrations up to 10 µM, confirming that kinase inhibition does not translate to general cytotoxicity [2]. While no universal selectivity benchmark exists across chemotypes, this 308-kinase profiling dataset provides a quantitative off-target map that few clinical-stage dual FGFR/VEGFR inhibitors have publicly disclosed at comparable depth.

Kinase selectivity profiling Off-target screening Kinase panel Selectivity window Polypharmacology

ODM-203 Induces Immune Modulation in the Tumour Microenvironment: PD-1/PD-L1 Downregulation and CD8+ T Cell Activation Not Reported for Comparator Dual Inhibitors

In a subcutaneous syngeneic tumour model, ODM-203 treatment produced a marked decrease in the expression of the immune checkpoint markers PD-1 and PD-L1 on CD8+ T cells and NK cells, accompanied by evidence of increased CD8+ T cell activation within the tumour microenvironment [1]. This immune-modulatory effect was correlated with the potent antitumour activity observed in the syngeneic setting. Neither the primary lucitanib pharmacology literature nor the clinical reports for lenvatinib or nintedanib describe equivalent coordinated downregulation of PD-1 and PD-L1 on tumour-infiltrating lymphocytes as a direct pharmacodynamic effect of the compound [2].

Tumour immunotherapy Immune checkpoint modulation PD-1 PD-L1 CD8+ T cell Tumour microenvironment

Clinical Pharmacokinetics and Tumour Activity: ODM-203 400 mg/day Achieves Therapeutic Plasma Levels with Preliminary Efficacy in FGFR-Aberrant Solid Tumours

In a first-in-human Phase I/IIa trial enrolling 84 patients with advanced or metastatic solid tumours, ODM-203 administered as a 400 mg/day oral tablet with food achieved sufficient plasma concentrations for target engagement and demonstrated an acceptable tolerability profile [1]. The overall response rate (ORR) was 9.2%, and the median progression-free survival (PFS) was 16.1 weeks for patients with FGFR-aberrant tumours versus 12.4 weeks for those with non-aberrant tumours, suggesting FGFR-pathway-dependent therapeutic activity [1]. The median time on treatment was 14.5 weeks for patients receiving the 400 mg tablet formulation. The most common treatment-related adverse events were bilirubin increases (75%) and diarrhoea (50%), predominantly grade 1–2 [1].

Phase I clinical trial Pharmacokinetics Solid tumours FGFR aberration Objective response rate Progression-free survival

ODM-203: Evidence-Backed Research and Preclinical Application Scenarios Based on Quantitative Differentiation Data


FGFR4-Driven Tumour Models Requiring Dual FGFR/VEGFR Coverage Without a Second Compound

In preclinical models of rhabdomyosarcoma, hepatocellular carcinoma, or other FGFR4-dependent malignancies where concomitant angiogenesis inhibition is desired, ODM-203 (FGFR4 IC50 35 nM) provides single-agent coverage of FGFR4 along with VEGFR1-3 and FGFR1-3. The closest dual inhibitor comparator, lucitanib, is inactive at FGFR4 (IC50 >1,000 nM) and would require co-administration of a selective FGFR4 inhibitor, introducing pharmacokinetic and pharmacodynamic confounding [1].

Tumour Models at Risk of FGFR-Mediated Resistance to VEGFR Inhibition

FGFR signalling is a documented compensatory resistance mechanism during selective VEGFR inhibition [1]. ODM-203's equipotent pan-FGFR activity (IC50 6–35 nM across FGFR1-4) directly addresses this escape pathway. Unlike lucitanib and lenvatinib, whose weak FGFR2/3/4 activity may leave residual FGFR signalling intact, ODM-203's balanced profile provides concurrent blockade of all FGFR subtypes at nanomolar concentrations, making it a rational choice for resistance-modelling studies [1].

Immuno-Oncology Combination Studies Leveraging Dual Kinase Inhibition and Immune Checkpoint Modulation

ODM-203's demonstrated ability to downregulate PD-1 and PD-L1 on CD8+ T cells and NK cells while concurrently inhibiting FGFR and VEGFR signalling [1] makes it a mechanistically distinctive backbone for combination studies with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies). This immune-modulatory dimension—not reported for lucitanib, lenvatinib, or nintedanib—provides a scientific rationale for selecting ODM-203 specifically in immuno-oncology-focused preclinical programmes [2].

Translational Pharmacology Bridging In Vitro to In Vivo with Human Pharmacokinetic Benchmarking

ODM-203 benefits from a published Phase I/IIa clinical dataset establishing that 400 mg/day oral dosing achieves therapeutically relevant plasma concentrations in humans with an acceptable safety profile [3]. For translational researchers designing preclinical efficacy studies intended to inform clinical development, this human PK and tolerability benchmark reduces uncertainty in dose-to-exposure extrapolation compared with tool compounds that lack any clinical pharmacokinetic characterisation [3].

Quote Request

Request a Quote for ODM-203

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.